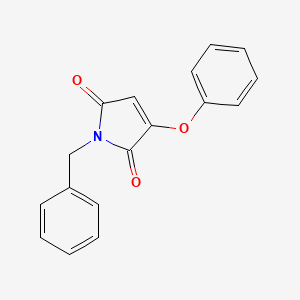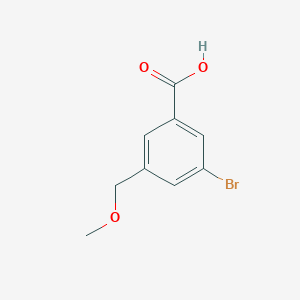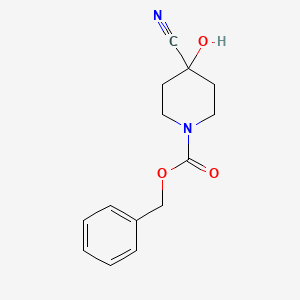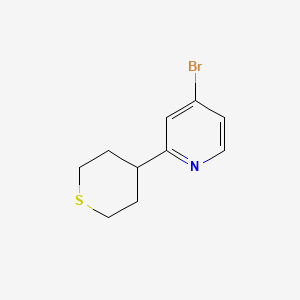![molecular formula C9H10N2S B13506068 N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
N,6-dimethylbenzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethylbenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methyl groups attached to the benzene ring and the thiazole ring, making it a dimethyl derivative. It is known for its diverse applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethylbenzo[d]thiazol-2-amine typically involves the reaction of 2-aminothiophenol with a suitable methylating agent. One common method is the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N,6-dimethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated benzothiazoles
Wissenschaftliche Forschungsanwendungen
N,6-dimethylbenzo[d]thiazol-2-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N,6-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In the context of its antidepressant activity, it may modulate neurotransmitter levels in the brain by inhibiting the reuptake of serotonin or norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A precursor to various benzothiazole derivatives, known for its antimicrobial properties.
6-Methylbenzo[d]thiazol-2-amine: Similar in structure but with only one methyl group, used in the synthesis of pharmaceuticals.
5,6-Dimethylbenzo[d]thiazol-2-amine:
Uniqueness
N,6-dimethylbenzo[d]thiazol-2-amine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .
Eigenschaften
Molekularformel |
C9H10N2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
N,6-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
JIZOIALDBBFIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)


![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)




